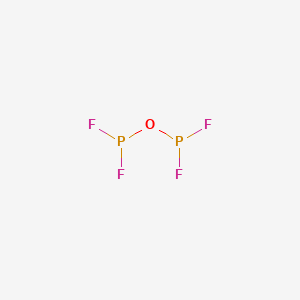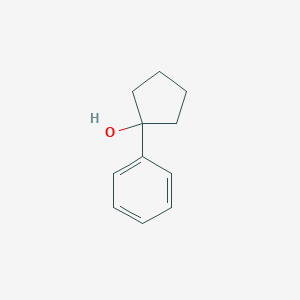![molecular formula C12H12O2 B087969 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene CAS No. 73650-68-7](/img/structure/B87969.png)
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene, also known as DTT, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. DTT is a heterocyclic compound that contains two oxygen atoms and a cyclooctene ring system. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential applications.
作用機序
The mechanism of action of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene is not fully understood, but it is believed to involve the modulation of ion channels. 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been shown to interact with voltage-gated ion channels, such as the potassium channel Kv1.3, and to inhibit their activity. This inhibition of ion channels may lead to the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.
生化学的および生理学的効果
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been shown to have various biochemical and physiological effects, such as the inhibition of ion channels, the induction of apoptosis, and the modulation of cellular signaling pathways. 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
実験室実験の利点と制限
One advantage of using 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene in lab experiments is its synthetic accessibility, which allows for the preparation of large quantities of the compound. Another advantage is its potential as a building block for the synthesis of more complex molecules. However, one limitation of using 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
For the study of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene may include the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in material science and catalysis. Further studies may also be needed to understand the mechanism of action of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene and its potential side effects.
合成法
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene can be synthesized using different methods, such as the Diels-Alder reaction and the Prins reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile, while the Prins reaction involves the reaction between an aldehyde or ketone and an alkene. Both methods have been used to synthesize 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene, and the yield and purity of the compound depend on the reaction conditions and the starting materials used.
科学的研究の応用
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been studied for its potential applications in various fields, such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been used as a building block for the synthesis of more complex molecules. In material science, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been used as a ligand for the preparation of metal complexes with potential applications in catalysis. In medicinal chemistry, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been studied for its potential as an anticancer agent and as a modulator of ion channels.
特性
CAS番号 |
73650-68-7 |
|---|---|
製品名 |
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene |
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC名 |
13,14-dioxatricyclo[8.2.1.14,7]tetradeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C12H12O2/c1-2-10-7-8-12-4-3-11(14-12)6-5-9(1)13-10/h1-4H,5-8H2 |
InChIキー |
QBAVGEZIXWZVPE-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(O2)CCC3=CC=C1O3 |
正規SMILES |
C1CC2=CC=C(O2)CCC3=CC=C1O3 |
その他のCAS番号 |
5088-46-0 73650-68-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



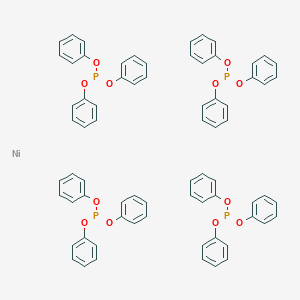
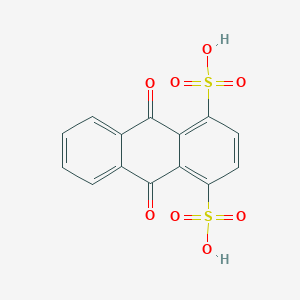
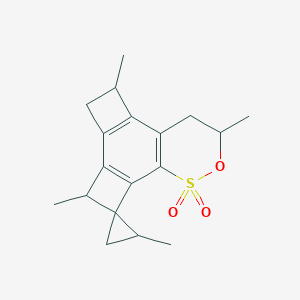

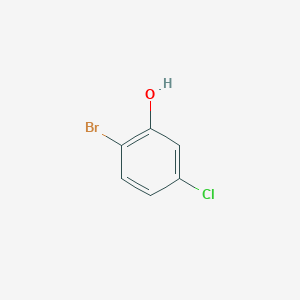
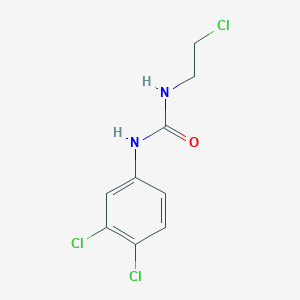
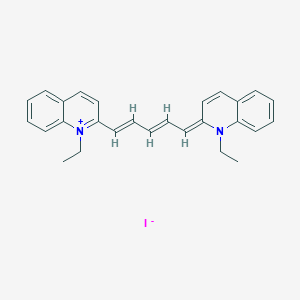
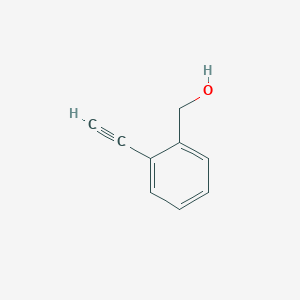
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
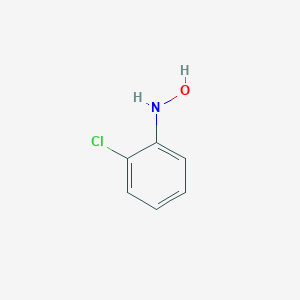
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
